(15S)-15-hydroperoxyicosa-11,13-dienoic acid
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Overview
Description
(15S)-15-hydroperoxyicosa-11,13-dienoic acid is a hydroperoxide derivative of eicosadienoic acid. This compound is part of the hydroperoxy fatty acids family, which are known for their roles in various biological processes, including inflammation and cell signaling. The structure of this compound includes a hydroperoxy group at the 15th carbon of the eicosadienoic acid chain, which contributes to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-hydroperoxyicosa-11,13-dienoic acid typically involves the enzymatic or chemical oxidation of eicosadienoic acid. One common method is the use of lipoxygenase enzymes, which catalyze the insertion of oxygen into the fatty acid chain at specific positions. The reaction conditions often include a buffered aqueous solution at a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using immobilized lipoxygenase enzymes. These processes are designed to maximize yield and purity while minimizing by-products. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(15S)-15-hydroperoxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable products such as alcohols or ketones.
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Alcohols: Formed by the reduction of the hydroperoxy group.
Ketones: Formed by the oxidation of the hydroperoxy group.
Substituted Derivatives: Formed by substitution reactions, depending on the reagents used.
Scientific Research Applications
(15S)-15-hydroperoxyicosa-11,13-dienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of hydroperoxides.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Studied for its potential anti-inflammatory properties and its role in the metabolism of fatty acids.
Industry: Used in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (15S)-15-hydroperoxyicosa-11,13-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroperoxy group can participate in redox reactions, influencing the activity of enzymes and other proteins involved in cell signaling. This compound can modulate the production of reactive oxygen species and affect the expression of genes related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(15S)-15-hydroperoxyeicosatetraenoic acid: Another hydroperoxy fatty acid with similar biological activities.
(13S)-13-hydroperoxyoctadecadienoic acid: A hydroperoxy derivative of linoleic acid with distinct properties.
(9S)-9-hydroperoxyoctadecadienoic acid: Another hydroperoxy fatty acid with different reactivity and biological effects.
Uniqueness
(15S)-15-hydroperoxyicosa-11,13-dienoic acid is unique due to its specific structure and the position of the hydroperoxy group, which influences its reactivity and biological activity. Its ability to participate in specific redox reactions and modulate cellular processes makes it a valuable compound for research in various fields.
Properties
CAS No. |
145375-41-3 |
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Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(11Z,13E)-15-hydroperoxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+ |
InChI Key |
KEXNVBSLXJLOPR-QWAPPMFBSA-N |
SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
Appearance |
Assay:≥98%A solution in ethanol |
Synonyms |
15S-hydroperoxy-11Z,13E-eicosadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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